1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide
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Overview
Description
1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a methanesulfonamide group
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds . The orientation of the thiazole ring and the molecular electrostatic potential (MEP) surface play significant roles in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been reported to exhibit a variety of biological activities, which suggests they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Action Environment
The properties of thiazole derivatives can be influenced by the substituents on the thiazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through the reaction of a suitable thioamide with a haloketone. This intermediate is then coupled with a pyridine derivative under conditions that facilitate the formation of the pyridin-3-ylamino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share structural similarities.
Pyridine Derivatives: Compounds such as pyridine-3-carboxamide and pyridine-2-amine are structurally related.
Uniqueness
1-phenyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide is unique due to its combination of a thiazole ring, a pyridine moiety, and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
1-phenyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c26-29(27,15-16-5-2-1-3-6-16)25-18-10-8-17(9-11-18)20-14-28-21(24-20)23-19-7-4-12-22-13-19/h1-14,25H,15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRYQYOBZWDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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